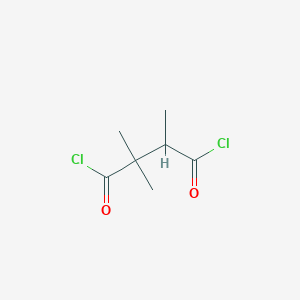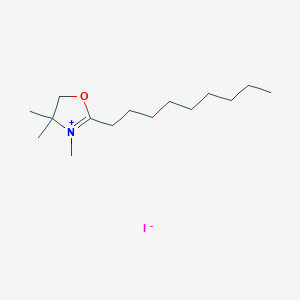
3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide is a heterocyclic compound with a unique structure that includes an oxazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolium ring to a more saturated form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolones, while substitution reactions can produce a wide range of substituted oxazolium compounds.
Scientific Research Applications
3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide involves its interaction with specific molecular targets. The oxazolium ring can interact with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or the inhibition of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,4,4-Trimethyl-2-nonyl-4,5-dihydro-1,3-oxazol-3-ium iodide include:
- 3,4,4-Trimethyl-4,5-dihydro-1,3-oxazol-3-ium
- 3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol
- 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications, such as its role as a catalyst in organic synthesis and its potential therapeutic applications.
Properties
CAS No. |
114065-91-7 |
|---|---|
Molecular Formula |
C15H30INO |
Molecular Weight |
367.31 g/mol |
IUPAC Name |
3,4,4-trimethyl-2-nonyl-5H-1,3-oxazol-3-ium;iodide |
InChI |
InChI=1S/C15H30NO.HI/c1-5-6-7-8-9-10-11-12-14-16(4)15(2,3)13-17-14;/h5-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CNHBJHXNVZSUIU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=[N+](C(CO1)(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
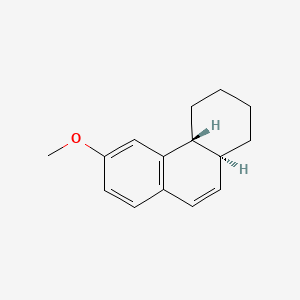
![2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14298086.png)
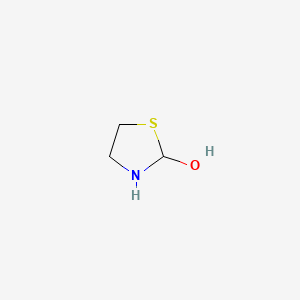
![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)


![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)

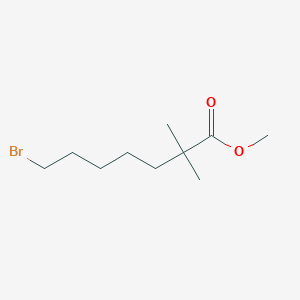
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)

